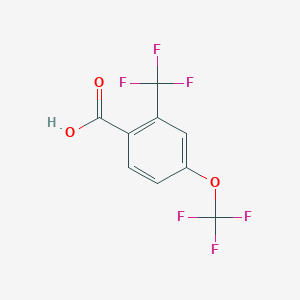

4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C9H4F6O3. This compound is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzoic acid core. The incorporation of fluorine atoms imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of benzoic acid derivatives using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require the use of solvents like N,N-dimethylformamide (DMF) and temperatures ranging from 0°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity 4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts such as iron (Fe) or sulfuric acid (H2SO4).

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while reduction can produce alcohols or aldehydes.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 4-(trifluoromethyl)benzoic acid exhibit significant antimicrobial properties. For instance, salicylanilide esters containing this compound were synthesized and evaluated for their antifungal activity against various strains, showcasing potential as novel antimycotic agents .

Cytotoxic Agents

The compound has also been utilized in the synthesis of N,N'-(Arylmethylene)bisamides, which have shown cytotoxic activity against cancer cell lines. This suggests its potential role in developing new anticancer therapies .

Drug Development

Fluorinated compounds are often included in drug formulations to enhance pharmacokinetic properties. The incorporation of the trifluoromethoxy group can improve the lipophilicity and metabolic stability of drug candidates . Notably, several FDA-approved drugs contain trifluoromethyl groups, highlighting the importance of such substituents in therapeutic efficacy .

Environmental Applications

Biodegradation Studies

The environmental fate of 4-(trifluoromethyl)benzoic acid has been studied concerning its biodegradability. Research indicates that certain bacterial strains can cometabolize this compound, leading to the identification of various metabolites. This knowledge is crucial for understanding the degradation pathways of fluorinated pollutants and developing bioremediation strategies .

Analytical Chemistry

This compound serves as a reference standard in analytical methods such as gas chromatography/mass spectrometry (GC/MS), facilitating the accurate quantification of similar fluorinated compounds in environmental samples .

Material Science

Polymer Development

In material science, 4-(trifluoromethoxy)-2-(trifluoromethyl)benzoic acid is explored for its role in synthesizing advanced polymers with enhanced thermal stability and chemical resistance. These materials are valuable in various applications, including coatings and composites that require durability under harsh conditions .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the trifluoromethoxy group.

4-(Trifluoromethoxy)benzoic acid: Similar structure but lacks the trifluoromethyl group.

2-(Trifluoromethyl)benzoic acid: Similar structure but lacks the trifluoromethoxy group and has the trifluoromethyl group in a different position.

Uniqueness

4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties

Activité Biologique

4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl and trifluoromethoxy groups contribute to its lipophilicity and ability to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The chemical formula for this compound is C9H5F6O3. Its structure includes:

- A benzoic acid backbone

- A trifluoromethoxy group (−O−CF3) at the para position

- A trifluoromethyl group (−CF3) at the ortho position

This unique arrangement enhances its reactivity and potential interactions with biological macromolecules.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzoic acids containing trifluoromethyl groups can inhibit cancer cell proliferation. In vitro assays demonstrated that certain derivatives reduced the viability of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3) cells, with IC50 values ranging from 12.4 to 52.1 μM depending on the specific compound and cell line tested .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 7 | PACA2 | 44.4 |

| Compound 9 | HCT116 | 17.8 |

| Doxorubicin | PACA2 | 52.1 |

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. Compounds with similar trifluoroalkyl substitutions have demonstrated low minimum inhibitory concentrations (MICs) against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. The MIC values for these compounds ranged from 0.78 to 3.125 μg/ml, indicating potent bactericidal effects .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (μg/ml) |

|---|---|---|

| Compound 59 | Staphylococcus aureus | 0.78 |

| Compound 60 | Enterococcus faecalis | 3.125 |

The mechanism by which these compounds exert their biological effects is multifaceted:

- Anticancer Mechanism : The anticancer activity is believed to involve the down-regulation of critical genes associated with cell survival and proliferation, including BRCA1, BRCA2, and TP53 in treated cancer cells .

- Antimicrobial Mechanism : The antimicrobial effects are attributed to the inhibition of macromolecular synthesis in bacterial cells, leading to cell death without significant resistance development .

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated the effect of a related compound on human oral squamous carcinoma cells (HSC3 and HSC4). The results showed a significant reduction in cell migration and invasion, highlighting the potential application of trifluoromethylated benzoic acids in cancer therapy .

- Case Study on Antimicrobial Resistance : In vivo studies demonstrated that compounds with trifluoroalkyl substitutions exhibited minimal toxicity at therapeutic doses, suggesting their safety profile for further development as antimicrobial agents .

Propriétés

IUPAC Name |

4-(trifluoromethoxy)-2-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O3/c10-8(11,12)6-3-4(18-9(13,14)15)1-2-5(6)7(16)17/h1-3H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFDMKBITLYLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.